Cyclopropyl 2-thienyl ketone

描述

Molecular Architecture and Stereochemical Considerations

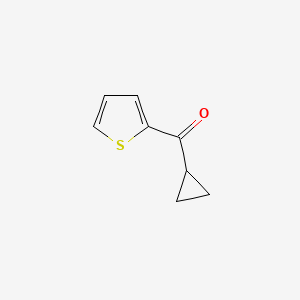

The molecular architecture of cyclopropyl 2-thienyl ketone is defined by its chemical formula C₈H₈OS, resulting in a molecular weight of 152.21 grams per mole. The compound features a unique structural arrangement where a three-membered cyclopropyl ring is directly connected to a carbonyl carbon, which in turn is bonded to the 2-position of a thiophene ring. This molecular design creates significant geometric constraints and electronic interactions that profoundly influence the compound's chemical behavior. The International Union of Pure and Applied Chemistry identifier for this structure is InChI=1S/C8H8OS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6H,3-4H2, providing a standardized representation of its connectivity.

The stereochemical considerations of this compound are particularly intriguing due to the inherent strain associated with the cyclopropyl moiety. The three-membered ring exhibits significant angular strain, with bond angles of approximately 60° deviating substantially from the ideal tetrahedral geometry. This geometric distortion creates unique electronic properties, including enhanced s-character in the carbon-carbon bonds and increased reactivity toward ring-opening processes. Nuclear magnetic resonance spectroscopy has confirmed the structural integrity of the compound, with characteristic chemical shifts observed for the cyclopropyl protons and the thiophene aromatic system. The coupling constants between cyclopropyl protons provide valuable insights into the conformational preferences and ring strain effects.

The electronic structure of this compound exhibits fascinating conjugation patterns between the thiophene ring and the carbonyl group. Computational studies have demonstrated that the ketone conformation plays a crucial role in determining the efficiency of various chemical transformations. The planar arrangement of the thiophene-carbonyl system allows for optimal orbital overlap, while the cyclopropyl group adopts orientations that minimize steric interactions. The electron density distribution shows significant localization on the oxygen atom of the carbonyl group and delocalization across the thiophene ring system. These electronic characteristics are fundamental to understanding the compound's reactivity in radical chemistry applications.

Mass spectrometric analysis provides additional structural confirmation, with the molecular ion peak observed at mass-to-charge ratio 152. Fragmentation patterns reveal characteristic losses associated with cyclopropyl ring opening and thiophene fragmentation, supporting the proposed molecular structure. The fragmentation data correlate well with the predicted stability of various ionic fragments, providing confidence in the structural assignment. The exact mass of 152.029586 grams per mole, determined through high-resolution mass spectrometry, confirms the molecular formula assignment.

Crystallographic Characterization and Conformational Dynamics

The crystallographic characterization of this compound reveals important structural details that govern its solid-state properties and molecular packing arrangements. While comprehensive single-crystal X-ray diffraction data for this compound itself is limited in the available literature, related studies on analogous cyclopropyl ketone compounds provide valuable insights into the expected structural parameters. Comparative analysis with structurally similar compounds suggests that the thiophene ring adopts a planar conformation, with the carbonyl group positioned to maximize conjugation with the aromatic system.

The conformational dynamics of this compound in solution have been extensively studied through computational methods and spectroscopic techniques. Density functional theory calculations reveal multiple low-energy conformations that differ primarily in the rotation around the carbonyl-thiophene bond. The energy barriers between these conformations are relatively low, indicating facile interconversion at ambient temperatures. This conformational flexibility has significant implications for the compound's reactivity, particularly in radical-mediated transformations where specific conformations may be preferentially reactive.

Recent computational investigations have provided detailed insights into the conformational preferences of this compound in various chemical environments. The studies reveal that the compound exhibits a preference for conformations where the cyclopropyl ring adopts an orientation that minimizes steric interactions with the thiophene ring. The dihedral angle between the cyclopropyl plane and the thiophene-carbonyl plane is a critical structural parameter that influences both electronic properties and reactivity patterns. Molecular dynamics simulations demonstrate that this dihedral angle undergoes significant fluctuations in solution, contributing to the compound's dynamic behavior.

Temperature-dependent nuclear magnetic resonance spectroscopy studies have provided experimental evidence for the conformational dynamics of this compound. Variable-temperature experiments reveal coalescence phenomena that are consistent with rapid conformational exchange on the nuclear magnetic resonance timescale. The activation parameters for these conformational processes have been determined, providing quantitative measures of the energy barriers involved in molecular reorganization. These findings are crucial for understanding the compound's behavior under various reaction conditions and for predicting its reactivity in synthetic applications.

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of this compound are characterized by several key parameters that define its physical behavior and stability under various conditions. The compound exists as a liquid at room temperature, with a melting point reported at 87°C. The liquid state at ambient conditions is consistent with the molecular structure and intermolecular interactions, which are dominated by van der Waals forces and weak dipolar interactions due to the carbonyl group. The relatively low melting point indicates moderate intermolecular cohesive forces, typical of small organic molecules with limited hydrogen bonding capabilities.

The boiling point of this compound has been determined to be 120°C at 3 millimeters of mercury pressure, which corresponds to approximately 265.4°C at standard atmospheric pressure. This elevated boiling point reflects the compound's molecular weight and the presence of the polarizable thiophene ring system, which contributes to intermolecular attractive forces. The significant difference between the melting and boiling points indicates a substantial liquid range, making the compound suitable for various liquid-phase applications and synthetic procedures. The vapor pressure at 25°C is reported as 0.0092 millimeters of mercury, indicating relatively low volatility at ambient conditions.

The thermal stability of this compound is an important consideration for its handling and applications. The flash point of 92°C indicates that the compound poses minimal fire hazard under normal storage and handling conditions. However, the presence of the highly strained cyclopropyl ring introduces potential for thermal decomposition at elevated temperatures. Thermogravimetric analysis would provide detailed information about decomposition pathways and temperature ranges, though specific data is not available in the current literature. The compound is classified as a combustible liquid, requiring appropriate safety precautions during storage and use.

Heat capacity and enthalpy data for this compound are not extensively documented in the available literature. However, estimation methods based on group contribution approaches can provide approximate values for these thermodynamic properties. The presence of the cyclopropyl ring and thiophene system suggests moderate heat capacity values typical of organic compounds with ring strain and aromatic character. Future calorimetric studies would be valuable for obtaining precise thermodynamic data necessary for process design and optimization applications.

Solubility Parameters and Partition Coefficients

The solubility behavior of this compound is governed by its molecular structure and the balance between hydrophilic and lipophilic characteristics. The compound exhibits limited water solubility due to the predominantly hydrophobic nature of both the cyclopropyl and thiophene moieties, with only the carbonyl group providing some polar character. The logarithm of the partition coefficient (log P) between octanol and water has been determined to be 1.96, indicating moderate lipophilicity. This value suggests that the compound has a preference for organic solvents over aqueous media, which is consistent with its structural characteristics and observed chemical behavior.

The solubility of this compound in various organic solvents has been evaluated for synthetic and analytical applications. The compound demonstrates good solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and chloroform, making it suitable for use in typical organic synthesis conditions. The solubility in alcoholic solvents is moderate, while solubility in hydrocarbon solvents varies depending on the specific solvent polarity and hydrogen bonding capabilities. These solubility characteristics are important considerations for reaction design and product isolation procedures.

Partition coefficient measurements provide quantitative insights into the distribution behavior of this compound between different phases. Alternative log P values of 3.121 have been reported for related thiophene ketone structures, highlighting the sensitivity of partition coefficients to structural modifications. The variation in reported values may reflect differences in measurement conditions or structural analogs studied. These partition coefficient data are essential for predicting the compound's behavior in biological systems and environmental fate assessment.

The molecular surface area and volume calculations contribute to understanding the solubility parameters of this compound. The polar surface area is calculated to be 45.31 square angstroms, reflecting the contribution of the carbonyl oxygen and sulfur atom to the molecule's polar character. This relatively small polar surface area is consistent with the observed limited water solubility and preference for organic solvents. The molecular volume and surface area calculations also inform predictions of diffusion rates and membrane permeability, which are important for applications in chemical biology and drug discovery research.

属性

IUPAC Name |

cyclopropyl(thiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDFNFSTSCAKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210967 | |

| Record name | Cyclopropyl 2-thienyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6193-47-1 | |

| Record name | Cyclopropyl-2-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6193-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl 2-thienyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006193471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6193-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropyl 2-thienyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyl 2-thienyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: Cyclopropyl 2-thienyl ketone can be synthesized through several methods. One common approach involves the dimerization of 2-thienyl acetic acid, yielding the desired ketone with a yield of approximately 60%. The product can be purified by distillation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to optimize yield and purity.

化学反应分析

Types of Reactions: Cyclopropyl 2-thienyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thienyl ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products:

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted thienyl derivatives.

科学研究应用

Cyclopropyl 2-thienyl ketone is a chemical compound with diverse applications in organic synthesis, pharmaceutical development, agricultural chemistry, material science, and the flavor and fragrance industry . It acts as a versatile building block for creating complex molecules .

Scientific Research Applications

Organic Synthesis

this compound is a versatile building block in organic synthesis, enabling researchers to efficiently synthesize complex molecules, which is crucial for advancing chemical research . It can undergo ring-opening cyanation reactions and serves as a reactant in annulation reactions .

Pharmaceutical Development

this compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel anti-inflammatory and analgesic agents .

Agricultural Chemistry

It is used in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides, which helps improve crop yield and protection .

Material Science

this compound can be incorporated into polymer formulations to improve thermal stability and mechanical properties, making it valuable in the production of durable materials .

Flavor and Fragrance Industry

It is explored for its potential applications in the flavor and fragrance sector, contributing to the development of unique scents and flavors .

Catalysis

this compound is involved in metal-catalyzed carbon-carbon bond formation at cyclopropanes, useful in creating functionalized cyclopropanes through cross-coupling reactions . It also participates in palladium-catalyzed direct C5-arylation reactions, yielding moderate to high yields without significant decomposition of the cyclopropyl ketone group .

Reaction Types

Cyclopropyl ketones can undergo asymmetric ring-opening reactions with β-naphthols in the presence of a chiral N, N′-dioxide/scandium(III) complex, leading to chiral β-naphthol derivatives . They also participate in Lewis acid-catalyzed (3 + 2) annulation reactions with bicyclobutanes, forming annulation products . Additionally, they can be used in visible-light-induced triple catalytic ring-opening cyanation reactions for constructing γ-cyanoketones .

作用机制

The mechanism of action of Cyclopropyl 2-thienyl ketone involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, particularly under photoredox catalysis, which involves the cleavage of carbon-carbon bonds and the formation of new products. This process is facilitated by the use of Lewis acid and copper catalysis .

相似化合物的比较

Structural Analogues: Substituent Effects

Cyclopropyl 2-thienyl ketone belongs to a broader class of cyclopropyl ketones with aromatic or heteroaromatic substituents. Key analogues include:

Substituent Impact on Reactivity and Stability :

- Electron-Withdrawing Groups : Halogenated derivatives (e.g., 4-chlorophenyl) enhance electrophilicity, facilitating nucleophilic additions .

- Heteroaromatic Rings : The 2-thienyl group imparts distinct conjugation effects compared to phenyl, altering UV/Vis absorption and redox behavior .

- Fluorinated Analogues : Cyclopropyl 2-fluorobenzyl ketone exhibits higher metabolic stability in drug synthesis due to fluorine’s electronegativity.

Spectral and Physical Properties

- NMR Spectroscopy :

- Genotoxicity: this compound is predicted as non-genotoxic (n), whereas di-2-thienyl ketone shows positive (p) genotoxicity in computational models.

生物活性

Cyclopropyl 2-thienyl ketone (CPTK), a compound with the chemical formula C₈H₈OS, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CPTK is characterized by a cyclopropyl group attached to a thienyl ketone moiety. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

CPTK has been investigated for its antimicrobial activity . Studies have shown that it exhibits significant inhibitory effects against various bacterial strains. For instance, one study reported that CPTK demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

In addition to its antimicrobial properties, CPTK has been evaluated for anticancer effects . Research indicates that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound appears to modulate key proteins involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 family proteins .

A comparative study highlighted CPTK's effectiveness against several cancer types, including breast and lung cancer. The compound was found to inhibit cell proliferation and promote cell death in these models, demonstrating its potential as a lead compound for anticancer drug development .

The mechanism of action of CPTK involves its ability to form reactive intermediates that interact with cellular components. This interaction can disrupt normal cellular processes, leading to the desired biological outcomes such as antimicrobial activity or apoptosis in cancer cells. Specifically, CPTK may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation .

Synthesis and Biological Evaluation

A significant body of research has focused on the synthesis of CPTK and its derivatives, followed by biological evaluation. For instance, a study detailed the synthesis of various analogs of CPTK and their subsequent testing for biological activity. The results indicated that modifications to the cyclopropyl or thienyl groups could enhance biological activity, suggesting avenues for further exploration in drug design .

常见问题

Q. What are the optimal synthetic routes for Cyclopropyl 2-thienyl ketone, and how do reaction conditions influence yield and purity?

this compound can be synthesized via methods analogous to cyclopropyl methyl ketone, such as oxidation of cyclopropyl-thienyl methanol derivatives using sodium hypobromite . Alternative routes may involve decarboxylative rearrangements of α-(thienylcarbonyl)cyclopropane carboxylic acids, though yields depend on solvent choice and catalyst selection . Optimization requires precise control of temperature (e.g., 80–100°C for hypobromite oxidation) and purification via fractional distillation or chromatography .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Characterization should include:

- NMR Spectroscopy : and NMR to confirm cyclopropane ring strain (e.g., upfield shifts for cyclopropyl protons) and thienyl group substitution patterns .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., CHOS for this compound) .

- X-ray Crystallography : For unambiguous confirmation of the bicyclic structure and bond angles .

Advanced Research Questions

Q. How does the cyclopropyl group influence the reactivity of this compound in photochemical reactions?

The cyclopropyl ring introduces significant ring strain (~27 kcal/mol), accelerating reaction kinetics in photolysis. For example, in tert-butyl alcohol, cyclopropyl ketones undergo rapid ring-opening reactions (complete consumption within 15 minutes) compared to non-cyclopropyl analogs . However, solvent polarity plays a critical role: in ether, photoreduction dominates, while polar solvents favor ring-contraction products . Computational studies (DFT) suggest the cyclopropyl group stabilizes transition states via hyperconjugation .

Q. What mechanistic insights explain the solvent-dependent decarboxylative rearrangements of this compound precursors?

Decarboxylation of α-(thienylcarbonyl)cyclopropane carboxylic acids proceeds via a radical pathway in non-polar solvents, retaining the cyclopropane ring. In polar solvents (e.g., DMSO), acid-catalyzed pathways dominate, leading to dihydrofuran derivatives . Key evidence includes -labeling experiments showing preferential CO loss from the proline subunit (85% retention in the ketone product) .

Q. Why do some studies report cyclopropane ring retention in photolysis products while others observe complete ring opening?

Discrepancies arise from solvent and substituent effects. For example, this compound analogs retain the cyclopropane ring in ether but undergo ring-opening in tert-butyl alcohol . Resolution requires controlled experiments comparing solvent polarity, substituent electronic effects (e.g., electron-withdrawing thienyl groups), and reaction timescale analysis .

Q. What explains the low yield of cyclopropyl ketones in decarboxylative rearrangements compared to theoretical predictions?

Competing pathways (e.g., radical recombination vs. acid-catalyzed rearrangement) reduce yields. For α-(phenylcarbonyl)cyclopropane carboxylic acids, only 8% cyclopropyl phenyl ketone forms due to preferential dihydrofuran rearrangement . Mitigation strategies include optimizing catalyst loading (e.g., Ni(0) complexes) and solvent choice to favor radical stability .

Methodological Recommendations

Q. What experimental designs are recommended for studying this compound’s biological activity?

- In vitro assays : Test antifungal/antibacterial activity using MIC (Minimum Inhibitory Concentration) protocols against Candida albicans or Staphylococcus aureus .

- Mechanistic studies : Use fluorescence quenching to assess interactions with fungal cytochrome P450 enzymes .

- Toxicology : Conduct acute toxicity studies in murine models (LD determination) .

Q. How can computational tools enhance the study of this compound’s reactivity?

- DFT/Molecular Dynamics : Model transition states for photolysis or decarboxylation pathways .

- Docking Simulations : Predict binding affinities for drug-design applications (e.g., Efavirenz analogs) .

- Solvent Effects : Use COSMO-RS to simulate solvent interactions and optimize reaction conditions .

Key Research Gaps

What unresolved questions warrant further investigation?

- Stereoelectronic Effects : How do thienyl substituents modulate cyclopropane ring strain compared to phenyl or alkyl groups?

- Catalyst Design : Develop asymmetric catalysts for enantioselective synthesis of this compound derivatives .

- In vivo Pharmacokinetics : Explore metabolic stability and bioavailability in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。